4'-Chloro-5-fluoro-2-hydroxybenzophenone

Catalog No.
S774448
CAS No.
62433-26-5
M.F
C13H8ClFO2
M. Wt
250.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Chloro-5-fluoro-2-hydroxybenzophenone

CAS Number

62433-26-5

Product Name

4'-Chloro-5-fluoro-2-hydroxybenzophenone

IUPAC Name

(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

InChI

InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,16H

InChI Key

AYBQWBCUAWOLCT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl

Synonyms

4-Chloro-2’-hydroxy-5’-fluorobenzophenone; (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone; SL 79-182; SL 79-182-00;

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)F)O)Cl

Organic Synthesis:

'-Chloro-5-fluoro-2-hydroxybenzophenone can be used as a starting material for the synthesis of various organic compounds. For example, it can be used to synthesize:

  • Fluorescent dyes: By modifying the molecule, it can be transformed into fluorescent dyes with specific properties, making them useful in various research applications like bioimaging [].
  • Pharmaceutical intermediates: It can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications [].

Material Science:

The unique properties of 4'-Chloro-5-fluoro-2-hydroxybenzophenone make it a potential candidate for various material science applications:

  • Liquid crystals: Due to its rod-like shape and the presence of polar functional groups, it can be used in the development of liquid crystals with specific properties for display technologies [].
  • Polymers: It can be incorporated into polymers to improve their properties, such as thermal stability or flame retardancy [].

Photochemistry:

'-Chloro-5-fluoro-2-hydroxybenzophenone exhibits photochemical properties, making it relevant for photochemical research:

  • Photodegradation studies: It can be used as a model compound to study the photodegradation of organic molecules in the environment [].
  • Photosensitizers: By modifying the molecule, it can be potentially used as a photosensitizer in photodynamic therapy or other light-activated processes [].

4'-Chloro-5-fluoro-2-hydroxybenzophenone is an organic compound with the molecular formula C₁₃H₈ClF O₂ and a molecular weight of 250.65 g/mol. It features a benzophenone structure, characterized by two aromatic rings connected by a carbonyl group. The presence of chlorine and fluorine substituents enhances its chemical properties, making it particularly interesting for various applications in organic synthesis and materials science. This compound is typically encountered as a solid at room temperature and is recommended to be stored in a cool, dark place to maintain stability .

Due to its functional groups:

  • Friedel-Crafts Acylation: The presence of the hydroxy group allows for electrophilic aromatic substitution reactions, which can be facilitated by Lewis acids.
  • Fluorination Reactions: The fluorine atom can undergo nucleophilic substitution or addition reactions, allowing for further derivatization of the compound.
  • Photo

4'-Chloro-5-fluoro-2-hydroxybenzophenone exhibits significant biological activity. It has been noted for its potential as a photosensitizer in photodynamic therapy, where it can generate reactive oxygen species upon exposure to light, effectively targeting cancer cells. Additionally, it has shown some antimicrobial properties, making it relevant in the development of new pharmaceuticals .

The synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone can be achieved through various methods:

  • Friedel-Crafts Reaction: This method involves the reaction of chlorinated and fluorinated benzene derivatives with phenolic compounds in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction conditions typically involve controlling temperature and solvent choice to maximize yield and selectivity.
  • Fluorination Techniques: Specific reagents can be employed to introduce the fluorine atom into the benzophenone structure selectively. These include nucleophilic fluorinating agents that facilitate the substitution of hydrogen with fluorine .

The compound has several applications across different fields:

  • Photosensitizer: Used in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species.
  • Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.
  • UV Absorption: Employed in formulations requiring UV protection, such as sunscreens and coatings .

Studies have indicated that 4'-Chloro-5-fluoro-2-hydroxybenzophenone interacts with biological systems primarily through its photochemical properties. Its ability to generate reactive species under UV light suggests potential interactions with cellular components, leading to oxidative stress in targeted cells. Further research is needed to fully elucidate its mechanisms of action and interactions at the molecular level .

Several compounds share structural similarities with 4'-Chloro-5-fluoro-2-hydroxybenzophenone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-HydroxybenzophenoneHydroxy group on one benzene ringCommonly used as a UV stabilizer
4'-FluorobenzophenoneFluorine substituent at the para positionUsed in organic synthesis
2-Hydroxy-4-methoxybenzophenoneMethoxy group instead of chlorineExhibits different solubility characteristics
4'-Chloro-2-hydroxybenzophenoneChlorine at para position with hydroxy groupPotentially different biological activities

Each of these compounds possesses unique properties that differentiate them from 4'-Chloro-5-fluoro-2-hydroxybenzophenone, particularly concerning their reactivity and applications in various fields. The combination of chlorine and fluorine substituents in 4'-Chloro-5-fluoro-2-hydroxybenzophenone contributes to its distinctive reactivity profile compared to its analogs .

XLogP3

4

LogP

4.05 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62433-26-5

Wikipedia

4'-Chloro-5-fluoro-2-hydroxybenzophenone

Dates

Modify: 2023-08-15

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